molecular formula C8H14OSSi B3048134 2-Furanmethanthiol, TMS CAS No. 1578-37-6

2-Furanmethanthiol, TMS

Cat. No.: B3048134
CAS No.: 1578-37-6
M. Wt: 186.35 g/mol
InChI Key: SBUUYQPJQSBSAQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

2-Furanmethanethiol is a heterocyclic organic compound. wikipedia.org Its structure consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom, which defines it as a furan (B31954). wikipedia.orgnih.gov Attached to this furan ring at the second position is a methanethiol (B179389) group (-CH₂SH). According to IUPAC nomenclature, the preferred name is (Furan-2-yl)methanethiol. wikipedia.org The term "thiol" designates it as a sulfur analogue of an alcohol. fishersci.ca It is also commonly known by several other names, including furfuryl mercaptan and 2-furfurylthiol. wikipedia.orgacs.org

The introduction of a trimethylsilyl (B98337) (TMS) group, (CH₃)₃Si-, to the sulfur atom creates a trimethylsilyl thioether. The nomenclature for this derivative would be (furan-2-yl)methyl(trimethylsilyl)sulfane or, more commonly in a research context, 2-furanmethanethiol TMS ether. This modification places the compound into the class of organosilicon compounds, which are characterized by carbon-silicon bonds. cymitquimica.com Silyl (B83357) ethers and thioethers are frequently used as protecting groups in organic synthesis. fishersci.cagelest.com

The table below summarizes the various names for the parent compound.

Nomenclature Type Name
Preferred IUPAC Name (Furan-2-yl)methanethiol
Common Names 2-Furanmethanethiol, 2-Furfurylthiol, Furfuryl Mercaptan, 2-Furylmethanethiol
TMS Derivative (Furan-2-yl)methyl(trimethylsilyl)sulfane, 2-Furanmethanethiol TMS ether

Academic Significance and Research Trajectories

The academic significance of 2-furanmethanethiol and its TMS derivative follow two distinct but related paths: the study of the parent molecule in natural product and food chemistry, and the application of its protected form in synthetic chemistry.

Research on 2-Furanmethanethiol:

Research Trajectories of the TMS Derivative:

The research trajectory for the TMS derivative of 2-furanmethanethiol is centered on its utility in organic synthesis. Functional groups with active hydrogens, like thiols, often require protection during multi-step syntheses to prevent them from interfering with desired reactions. gelest.com The thiol group (-SH) is acidic and nucleophilic, which can be incompatible with many common reagents, such as strong bases or electrophiles intended for other parts of a molecule.

Silylating agents, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), are widely used to protect thiols by converting them into silyl thioethers. fishersci.cagelest.com This protection strategy offers several advantages:

Facile Introduction and Removal: The TMS group can be introduced under mild conditions and later removed with high efficiency using reagents like aqueous acid or a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF). libretexts.orgmasterorganicchemistry.com The strength of the silicon-fluorine bond makes fluoride-based deprotection particularly effective. harvard.edu

Inertness: The resulting silyl thioether is stable and unreactive towards a wide range of reagents, including many oxidizing and reducing agents. libretexts.orgmasterorganicchemistry.com

Tunability: The stability of the silyl protecting group can be adjusted by changing the alkyl groups on the silicon atom, allowing for selective protection and deprotection in complex molecules. fishersci.ca

While specific academic papers detailing the synthesis and application of the 2-furanmethanethiol TMS derivative are not abundant, its role can be inferred from the extensive literature on thiol protection. uobaghdad.edu.iqrdd.edu.iqias.ac.in In a hypothetical synthesis, protecting 2-furanmethanethiol as its TMS derivative would allow chemists to perform reactions on the furan ring—such as electrophilic substitution or Diels-Alder reactions—without side reactions involving the thiol. core.ac.ukuoguelph.ca Once the desired modifications to the furan moiety are complete, the TMS group can be selectively cleaved to regenerate the thiol functionality, yielding a complex derivative of 2-furanmethanethiol that would be difficult to synthesize otherwise. This positions the TMS derivative as a crucial, albeit transient, tool for enabling advanced synthetic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethylsulfanyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSSi/c1-11(2,3)10-7-8-5-4-6-9-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUYQPJQSBSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335936
Record name 2-Furanmethanthiol, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-37-6
Record name 2-Furanmethanthiol, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Pathways of 2 Furanmethanethiol

Established Laboratory Synthesis Routes

Several well-documented methods exist for the laboratory synthesis of 2-furanmethanethiol, each employing different starting materials and reaction conditions.

Synthesis from Furfural (B47365) and Sulfide (B99878) Reagents

One of the early methods for synthesizing 2-furanmethanethiol involves the use of furfural as a starting material. acs.orgsmolecule.com In this process, furfural is treated with a sulfiding agent, such as ammonium (B1175870) hydrogen sulfide, to produce bis(furylmethyl) disulfide. acs.orgsmolecule.com This disulfide intermediate is then subjected to reduction to yield the final product, 2-furanmethanethiol. acs.orgsmolecule.com Various reducing agents, including zinc, aluminum, and sodium, have been utilized for this conversion. acs.org Another approach involves the reaction of furfural with hydrogen sulfide.

Synthesis via Furfuryl Alcohol and Thiourea (B124793) Intermediates

A widely recognized and efficient method for preparing 2-furanmethanethiol utilizes furfuryl alcohol and thiourea. wikipedia.orgscribd.comyoutube.com This synthesis proceeds through an acid-catalyzed reaction where furfuryl alcohol reacts with thiourea in the presence of hydrochloric acid. wikipedia.orgyoutube.comechemcom.com This initial step forms an S-2-furfurylisothiouronium salt intermediate. wikipedia.orgorgsyn.org Subsequent hydrolysis of this intermediate, typically achieved by heating with a base like sodium hydroxide, liberates the free 2-furanmethanethiol. wikipedia.orgyoutube.com The product is often purified by steam distillation. youtube.comorgsyn.org

The mechanism of this reaction involves the protonation of the hydroxyl group of furfuryl alcohol, leading to the formation of an oxonium ion. echemcom.com The loss of a water molecule generates a carbocation, which is then attacked by thiourea to form the isothiouronium ion. echemcom.com Alkaline hydrolysis then yields the final thiol product. echemcom.com

Table 1: Comparison of Laboratory Synthesis Routes for 2-Furanmethanethiol
Starting MaterialsKey ReagentsIntermediateFinal ProductKey ProcessReference
FurfuralAmmonium hydrogen sulfide, Reducing agents (e.g., Zn, Al, Na)Bis(furylmethyl) disulfide2-FuranmethanethiolReduction of disulfide acs.orgsmolecule.com
Furfuryl alcoholThiourea, Hydrochloric acid, Sodium hydroxideS-2-furfurylisothiouronium salt2-FuranmethanethiolAcid-catalyzed reaction followed by basic hydrolysis wikipedia.orgscribd.comyoutube.com
Furfuryl halides (e.g., furfuryl chloride)ThioureaS-2-furfurylisothiourea2-FuranmethanethiolReaction with thiourea and subsequent decomposition orgsyn.orgorgsyn.org

Synthetic Approaches Involving Furfuryl Halides

Another synthetic pathway to 2-furanmethanethiol involves the use of furfuryl halides, such as furfuryl chloride. orgsyn.orgorgsyn.org In this method, the furfuryl halide is reacted with thiourea. orgsyn.orgorgsyn.org This reaction leads to the formation of an S-2-furfurylisothiourea intermediate, which is subsequently decomposed to yield the desired thiol. orgsyn.orgorgsyn.org However, this method is noted to be less common due to the instability and difficulty in obtaining the furfuryl halide starting materials. orgsyn.orgorgsyn.org

Mechanistic Investigations of 2-Furanmethanethiol Formation in Complex Chemical Systems

Beyond controlled laboratory synthesis, 2-furanmethanethiol is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.

Maillard Reaction Pathways Leading to 2-Furanmethanethiol

The formation of 2-furanmethanethiol during the Maillard reaction is a key contributor to the desirable roasted and savory aromas in many cooked foods. nacchemical.comfrontiersin.org The generally accepted mechanism involves the interaction of sulfur-containing amino acids with sugars. frontiersin.org The reaction between pentoses or hexoses and L-cysteine can produce 2-furanmethanethiol by first generating furfural and hydrogen sulfide (H₂S). frontiersin.org

The main pathway is thought to involve the dehydration of sugars during the Maillard reaction to form furfural. frontiersin.orgtandfonline.com This furfural can then react with H₂S, which is generated from the degradation of sulfur-containing amino acids like cysteine, to form 2-furanmethanethiol. frontiersin.orgresearchgate.net Studies have shown that the reaction of furfural with H₂S can yield significantly more 2-furanmethanethiol compared to the reaction between furfural and L-cysteine directly. frontiersin.org In some cases, furfural is reduced to furfuryl alcohol, which then reacts with H₂S to produce the final thiol. frontiersin.org

Role of Pentoses (e.g., Ribose) and Amino Acids (e.g., Cysteine) as Precursors

The specific precursors involved in the Maillard reaction significantly influence the yield of 2-furanmethanethiol. Pentoses, such as ribose and xylose, are particularly effective precursors. acs.orgntou.edu.tw When heated in the presence of cysteine, pentoses generate significantly higher amounts of 2-furanmethanethiol compared to hexoses like glucose, although glucose can still produce notable yields. acs.orgntou.edu.tw

Furfural is a key intermediate in the reaction of pentoses with L-cysteine and is almost always detected in these reactions. ntou.edu.tw The reaction of L-cysteine and ribose has been shown to produce 2-furanmethanethiol, with studies indicating that the carbon skeleton of ribose remains intact during its formation. nih.gov The hydrogen sulfide required for the reaction is derived from the decomposition of cysteine. researchgate.net Research has also highlighted that in a glucose-cysteine (B1232610) reaction, 2-furfural and 2-furanmethanol are important intermediates for the formation of 2-furanmethanethiol. researchgate.netnih.gov The presence of ribose in a glucose-cysteine system has been shown to have an additive effect on the generation of these intermediates and the final thiol product. researchgate.netnih.gov

Table 2: Precursors and Intermediates in the Maillard Reaction Formation of 2-Furanmethanethiol
PrecursorsKey IntermediatesProposed ReactionReference
Pentoses (e.g., Ribose, Xylose) and CysteineFurfural, Hydrogen Sulfide (H₂S)Dehydration of pentose (B10789219) to furfural, which then reacts with H₂S from cysteine degradation. acs.orgntou.edu.twnih.gov
Glucose and Cysteine2-Furfural, 2-Furanmethanol, Hydrogen Sulfide (H₂S)Formation of 2-furfural from glucose, which can form 2-furanmethanol. Both can react with H₂S from cysteine. researchgate.netnih.gov
Contribution of Furfural and Hydrogen Sulfide Intermediates

A primary pathway for the synthesis of 2-Furanmethanethiol involves the reaction of furfural with a source of sulfur, most notably hydrogen sulfide. Furfural, a versatile platform chemical derived from biomass, serves as a key precursor. dntb.gov.ua The reaction mechanism generally proceeds through the nucleophilic attack of a sulfide ion on the carbonyl carbon of furfural. This is often followed by the formation of an intermediate, which is then reduced to yield the final thiol product.

In one of the earliest patented methods from the 1920s, furfural was treated with ammonium hydrogen sulfide to produce bis(furylmethyl) disulfide, which was subsequently reduced to 2-Furanmethanethiol. acs.org This two-step approach highlights the importance of the disulfide intermediate. More direct, one-pot syntheses have also been developed. For instance, reacting furfural with ammonium sulfhydrate can directly yield 2-Furanmethanethiol, bypassing the need to isolate the disulfide intermediate and thereby reducing reaction time. The choice of reducing agent in the disulfide reduction step can vary, with elemental zinc, aluminum, and sodium being cited as effective options. acs.org

Another synthetic route involves the reaction of furfuryl alcohol with thiourea in an acid-catalyzed process. This forms an isothiouronium intermediate, which upon base hydrolysis, liberates the free thiol. acs.org

The reaction between furfural and hydrogen sulfide is not only a laboratory synthesis but also a key process in the formation of 2-Furanmethanethiol in food systems. For example, in wines aged in toasted oak barrels, furfural is released from the wood and can react with hydrogen sulfide produced by yeast during fermentation to form 2-Furanmethanethiol, contributing to the wine's roasted coffee aroma. researchgate.netresearchgate.net

Biotransformation Mechanisms Catalyzed by Microorganisms

Microorganisms, particularly yeasts, play a significant role in the formation of 2-Furanmethanethiol in fermented foods and beverages like soy sauce, wine, and baijiu. frontiersin.orgtandfonline.com This biotransformation is a complex process influenced by the specific microbial strains, the availability of precursors, and the fermentation conditions. frontiersin.org

The primary precursors for the microbial synthesis of 2-Furanmethanethiol are furfural and a sulfur-containing amino acid, typically L-cysteine. frontiersin.orgtandfonline.com Yeast cells can metabolize L-cysteine to produce hydrogen sulfide (H₂S), which then reacts with furfural. researchgate.netfrontiersin.org The furfural itself is often a product of the Maillard reaction or the dehydration of pentose sugars present in the raw materials. tandfonline.comtandfonline.com

Studies have shown that both furfural and cysteine are necessary for the yeast-mediated generation of 2-Furanmethanethiol. tandfonline.comtandfonline.com For instance, in the production of Japanese soy sauce, the concentration of 2-Furanmethanethiol increases during alcoholic fermentation by yeasts such as Zygosaccharomyces rouxii. tandfonline.com Research has demonstrated that the yield of 2-Furanmethanethiol is dependent on the concentrations of both precursors, with cysteine playing a particularly crucial role. tandfonline.com While L-cysteine is a key sulfur source, high concentrations can inhibit yeast growth. frontiersin.org Methionine, another sulfur-containing amino acid, has not been found to be a precursor for the biogeneration of 2-Furanmethanethiol. tandfonline.com

The biotransformation can also proceed through the formation of a cysteine-furfural conjugate, which is then converted into 2-Furanmethanethiol by yeast. acs.org Baker's yeast has been shown to effectively catalyze this transformation, with optimal yields achieved under anaerobic conditions at a pH of 8.0. acs.org This indicates the versatility of yeast in producing a range of thiols from corresponding cysteine-aldehyde conjugates. acs.org In some cases, enzymes secreted by microorganisms, such as lipase (B570770) from Candida albicans, can catalyze the reaction of S-2-furfuryl thioacetate (B1230152) to produce 2-Furanmethanethiol. frontiersin.org

The table below summarizes the key microorganisms and precursors involved in the biotransformation of 2-Furanmethanethiol.

MicroorganismPrecursorsProductFood/Beverage
Zygosaccharomyces rouxiiFurfural, Cysteine2-FuranmethanethiolJapanese Soy Sauce
Saccharomyces cerevisiaeFurfural, Cysteine2-FuranmethanethiolWine, Baijiu
Baker's YeastCysteine-furfural conjugate2-FuranmethanethiolLaboratory medium
Candida albicansS-2-furfuryl thioacetate2-FuranmethanethiolLaboratory medium
Bacillus subtilisL-cysteine (precursor)2-FuranmethanethiolBaijiu
Bacillus vallismortisL-cysteine (precursor)2-FuranmethanethiolBaijiu

Thermochemical Reaction Mechanisms in High-Temperature Processes

High-temperature processes, such as coffee roasting and the distillation of spirits, are significant contributors to the formation of 2-Furanmethanethiol. frontiersin.orgnih.gov The primary mechanism in these processes is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. frontiersin.org

In the context of 2-Furanmethanethiol formation, the key reactants are sulfur-containing amino acids (like cysteine) and pentoses (like ribose) or other carbohydrates that can generate furfural upon dehydration. frontiersin.org The reaction between L-cysteine and various carbohydrates at temperatures between 145°C and 180°C has been shown to produce 2-Furanmethanethiol. frontiersin.org The yield of 2-Furanmethanethiol generally increases with rising temperatures. frontiersin.org

The reaction pathway involves the degradation of the sulfur-containing amino acid to produce hydrogen sulfide, which then reacts with furfural. frontiersin.org It has been suggested that the reaction of furfural with hydrogen sulfide yields significantly more 2-Furanmethanethiol than the reaction between furfural and L-cysteine directly, likely because the former bypasses the hydrolysis step of L-cysteine to release H₂S. frontiersin.org

The pH of the system is also a critical factor. The formation of 2-Furanmethanethiol from glucose and cysteine has been observed to be maximal at a pH of 5.0. tandfonline.com However, the stability of the formed 2-Furanmethanethiol is also pH-dependent, with the compound being less stable at higher pH values upon heating. tandfonline.comtandfonline.com

The table below presents a summary of the thermochemical formation of 2-Furanmethanethiol, highlighting the key parameters.

ProcessPrecursorsTemperatureKey Factors
Coffee RoastingSugars, Amino Acids (e.g., Cysteine)HighMaillard Reaction, Strecker Degradation
Model Maillard ReactionL-cysteine, Ribose100°C - 160°CTemperature, pH
Model Maillard ReactionL-cysteine, Carbohydrates145°C - 180°CTemperature

The thermochemical properties of 2-Furanmethanethiol and related sulfur-containing furan (B31954) derivatives have been investigated to better understand their energetic properties. mdpi.comresearchgate.net These studies, which involve measuring enthalpies of combustion and vaporization, provide valuable data for developing predictive models for these compounds. mdpi.comresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Principles

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of 2-Furanmethanethiol is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and employing renewable resources and energy-efficient processes.

The use of biocatalysts, such as whole-cell microorganisms and isolated enzymes, aligns well with the principles of green chemistry. frontiersin.orgacs.org As discussed in the section on biotransformation, yeasts and bacteria can be used to produce 2-Furanmethanethiol from renewable precursors like furfural (derived from biomass) and L-cysteine under mild reaction conditions. dntb.gov.uafrontiersin.orgtandfonline.com This approach avoids the use of harsh reagents and high temperatures often associated with traditional chemical syntheses. The use of enzymes, such as lipase from Candida albicans or immobilized Candida antarctica lipase B, offers a highly selective and efficient route to thiol production, further exemplifying a green chemistry approach. frontiersin.orgmaynoothuniversity.ie

Solventless reaction conditions, where the reactants themselves act as the solvent, are another key aspect of green chemistry. The enzymatic synthesis of polyesters using dimethyl malonate and a diol, catalyzed by immobilized lipase, is an example of a solventless system that operates at mild temperatures. maynoothuniversity.ie While not directly for 2-Furanmethanethiol synthesis, this demonstrates the potential for applying such principles to related chemical processes.

The use of furfural as a starting material is in itself a sustainable practice, as it is a renewable platform chemical derived from lignocellulosic biomass. dntb.gov.ua This reduces the reliance on fossil fuel-based feedstocks for the chemical industry.

Future research in the green synthesis of 2-Furanmethanethiol could focus on optimizing biocatalytic processes, exploring novel and robust enzymes, and developing integrated biorefinery concepts where biomass is converted into a range of valuable chemicals, including 2-Furanmethanethiol.

Chemical Reactivity and Transformation Studies of 2 Furanmethanethiol

Oxidative Transformations to Disulfide Analogues

Thiols are known to undergo oxidation to form disulfides, and 2-furanmethanethiol is no exception. This transformation is a critical factor in the alteration of coffee aroma during storage. researchgate.net The oxidation of 2-furanmethanethiol can be initiated by various factors, including exposure to oxygen and the presence of metal ions. researchgate.net

The primary oxidation product of 2-furanmethanethiol is its corresponding disulfide, bis(furan-2-ylmethyl) disulfide. nih.govfrontiersin.org This reaction can occur through autoxidation or be induced by high temperatures. nih.gov Fenton-type reactions, which involve hydroxyl radicals, have been shown to irreversibly convert 2-furanmethanethiol into its dimer, furfuryl disulfide. researchgate.netfrontiersin.org The degradation rate of 2-furanmethanethiol is directly proportional to the activity of hydroxyl radicals. frontiersin.org

The table below summarizes the key oxidative transformation of 2-furanmethanethiol.

ReactantOxidizing Agent/ConditionMajor Product
2-FuranmethanethiolOxygen, HeatBis(furan-2-ylmethyl) disulfide
2-FuranmethanethiolFenton Reaction (Hydroxyl Radicals)Furfuryl disulfide

Conjugation Reactions with Phenolic Compounds and Other Organic Substrates

2-Furanmethanethiol readily participates in conjugation reactions with various organic molecules, particularly phenolic compounds. These reactions are significant in food chemistry, as they can lead to the loss of desirable aroma compounds. In wine, for instance, volatile thiols like 2-furanmethanethiol can react with oxidized phenolic compounds. researchgate.net

Studies have shown that 2-furanmethanethiol is more reactive than other thiols, such as 3-sulfanylhexan-1-ol, in reactions with both (+)-catechin and (-)-epicatechin, common phenolic compounds in wine. researchgate.net This reactivity is influenced by the presence of oxygen and metal ions like Fe(III), which catalyze the oxidation of polyphenols, making them more susceptible to reaction with thiols. researchgate.net Sulfur dioxide is often used in winemaking to protect volatile thiols from such reactions. researchgate.net

Beyond phenolic compounds, 2-furanmethanethiol can also undergo Diels-Alder reactions with certain maleic acid derivatives. researchgate.netresearchgate.net For example, it reacts with maleic anhydride (B1165640) and N-phenylmaleimide to form cycloadducts, demonstrating a preference for cycloaddition over other potential reaction pathways. researchgate.netresearchgate.net

The following table details some of the known conjugation reactions of 2-furanmethanethiol.

Reactant 1Reactant 2Reaction TypeProduct Type
2-Furanmethanethiol(+)-Catechin / (-)-EpicatechinConjugationThiol-Phenol Adduct
2-FuranmethanethiolMaleic AnhydrideDiels-AlderCycloadduct
2-FuranmethanethiolN-PhenylmaleimideDiels-AlderCycloadduct

Ligand Chemistry and Coordination Complexes Utilizing 2-Furanmethanethiol

The thiol group in 2-furanmethanethiol makes it an effective ligand for coordinating with metal ions and semiconductor nanocrystals, known as quantum dots. cityu.edu.hknih.gov This property is particularly relevant in the field of nanotechnology for the synthesis and stabilization of colloidal quantum dot systems.

2-Furanmethanethiol has been successfully employed as a capping ligand in the synthesis of mercury telluride (HgTe) and silver telluride (Ag2Te) colloidal quantum dots. cityu.edu.hk In the synthesis of HgTe quantum dots, 2-furanmethanethiol helps to preserve the intact surface of the nanocrystals. cityu.edu.hk Its short molecular length allows for a close inter-dot distance in thin films, which is beneficial for electrical conductivity. cityu.edu.hk Similarly, it is used in the synthesis of Ag2Te quantum dots, where it is dissolved with the silver precursor. cityu.edu.hk

The surface chemistry of quantum dots is a critical determinant of their optical and electronic properties. nih.govrsc.orgnrel.gov The use of 2-furanmethanethiol as a ligand has a significant impact on these properties. For HgTe quantum dots, employing 2-furanmethanethiol as a ligand can lead to a reduction in surface trap density, particularly when a cation-rich synthesis condition is used. cityu.edu.hk This results in lower noise current density and higher photoconductive gain in photodetector devices. cityu.edu.hk The choice of ligand and the stoichiometry of the synthesis can also influence the size distribution of the resulting quantum dots. cityu.edu.hk

The table below summarizes the application and influence of 2-Furanmethanethiol in quantum dot systems.

Quantum Dot SystemRole of 2-FuranmethanethiolEffect on Surface Properties
HgTeCapping LigandPreserves intact surface, reduces trap density, allows for close inter-dot distance. cityu.edu.hk
Ag2TeCapping LigandFacilitates synthesis of colloidal quantum dots. cityu.edu.hk

Application as a Ligand in Colloidal Quantum Dot Systems (e.g., HgTe, Ag2Te)

Thiol-Ene Reaction Mechanisms for Polymer Modification and Grafting

The thiol-ene reaction is a powerful and efficient method for polymer modification and the synthesis of new polymeric materials. wikipedia.orgdiva-portal.org This reaction involves the addition of a thiol to a carbon-carbon double bond (an ene) and can be initiated by radicals or light. wikipedia.org

2-Furanmethanethiol, with its reactive thiol group, is a suitable candidate for participating in thiol-ene reactions. This chemistry allows for the grafting of the furan-containing moiety onto polymer backbones that possess alkene functionalities. The reaction proceeds via a radical chain mechanism, where a thiyl radical adds to the ene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org This process is highly efficient and is considered a form of "click chemistry" due to its high yields and selectivity. wikipedia.org

This methodology has been used to functionalize a variety of polymers, including those with pendant allyl groups. nih.gov The resulting modified polymers can exhibit altered properties, such as solubility and thermal stability, depending on the nature of the grafted molecule. smu.edu

Degradation Pathways in Model Chemical Systems (e.g., Fenton-type reactions)

The stability of 2-furanmethanethiol is a crucial aspect, particularly in the context of food and beverage chemistry where it contributes significantly to aroma. researchgate.net One of the primary degradation pathways for 2-furanmethanethiol is through oxidation, often facilitated by systems that generate reactive oxygen species, such as Fenton-type reactions.

In model systems simulating these conditions, 2-furanmethanethiol has been shown to degrade, leading to a decrease in its concentration. acs.orgsci-hub.se The main degradation products in such systems are disulfide dimers. researchgate.netfrontiersin.org The Fenton reaction, which produces highly reactive hydroxyl radicals, is particularly effective at inducing the degradation of 2-furanmethanethiol. frontiersin.org Studies have demonstrated that hydroxyl radicals can irreversibly decrease the concentration of 2-furanmethanethiol by converting it to its dimers. researchgate.net The rate of this degradation is directly linked to the concentration and activity of these radicals. frontiersin.org

The following table outlines the degradation of 2-Furanmethanethiol in a Fenton-type reaction system.

Chemical SystemKey ReactantDegradation Product
Fenton-type ReactionHydroxyl RadicalBis(furan-2-ylmethyl) disulfide (dimer)

Intermolecular Interactions and Non-Covalent Bonding Involving 2-Furanmethanethiol

The non-covalent interactions of 2-furanmethanethiol are critical in determining its physical properties and its role in various chemical and biological systems. These interactions, though weaker than covalent bonds, govern the molecule's aggregation behavior and its interactions with other molecules. The study of these forces, particularly in the gas phase through techniques like microwave spectroscopy combined with quantum chemical calculations, provides detailed insights into the nature of hydrogen bonding and molecular aggregation involving sulfur atoms. uva.es

Hydrogen Bonding Involving Sulfur Atoms (S-H···S, O-H···S)

Hydrogen bonds involving sulfur are generally less studied than their oxygen counterparts. uva.es The thiol group (-SH) in 2-furanmethanethiol can act as both a hydrogen bond donor (S-H···Y) and an acceptor (X-H···S). The specific nature of this bonding is influenced by the electronegativity of the atoms involved and the geometry of the interacting molecules. askfilo.comnih.gov

Research comparing thiol and alcohol hydrates reveals significant differences in their hydrogen bonding behavior. In studies of 2-furanmethanethiol-water complexes (monohydrates) generated in supersonic jet expansions, two distinct isomers have been identified. researchgate.net This contrasts with the analogous furfuryl alcohol-water complex, where only a single isomer is observed. researchgate.net

In the first isomer of the 2-furanmethanethiol-water adduct, the thiol group acts as a proton donor, forming a weak S-H···O hydrogen bond with the water molecule. researchgate.net This interaction is assisted by a stronger hydrogen bond formed between a hydrogen atom of the water molecule and the oxygen atom of the furan (B31954) ring (Ow-H···Or). researchgate.net

In the second observed isomer, the roles are reversed, and the sulfur atom acts as a proton acceptor. Here, the water molecule donates a proton to the sulfur atom, forming an Ow-H···S hydrogen bond. researchgate.net Theoretical calculations indicate that the binding energies for the 2-furanmethanethiol-water dimer are approximately 12 kJ mol⁻¹ weaker than those in the corresponding furfuryl alcohol hydrate. researchgate.net Symmetry-adapted perturbation theory (SAPT) analysis shows that these non-covalent interactions are predominantly electrostatic, with dispersion components becoming more significant in the mercaptan dimers, especially in the isomer featuring the weaker Ow-H···S bond. researchgate.net Generally, the O-H···S hydrogen bond is considered stronger than the S-H···O bond due to the higher electronegativity of oxygen, which makes the O-H group a more potent hydrogen bond donor. askfilo.com

Table 1: Hydrogen Bonding in 2-Furanmethanethiol-Water Dimers researchgate.net
IsomerPrimary Interaction TypeRole of Thiol GroupSupporting InteractionRelative Stability
Isomer 1S-H···OwProton DonorOw-H···Or (stronger)More Stable
Isomer 2Ow-H···SProton Acceptor-Less Stable

Molecular Aggregation Phenomena (Dimers, Microsolvation Products)

The study of molecular aggregation in the gas phase provides fundamental information on the initial steps of solvation and condensation. For 2-furanmethanethiol, these phenomena have been investigated by analyzing neutral molecular aggregates, including dimers and microsolvation products, formed in pulsed supersonic expansions and characterized by rotational spectroscopy. uva.es

Microsolvation products, such as the 2-furanmethanethiol-water adducts discussed previously, represent the first step in the hydration process. researchgate.netresearchgate.net The formation of these complexes reveals a conformational diversity, with multiple isomers being observed, unlike in the case of its oxygen analog, furfuryl alcohol. uva.esresearchgate.net

In addition to heterodimers with water, the self-assembly of 2-furanmethanethiol has also been noted. While direct studies on the 2-furanmethanethiol homodimer are scarce in the provided literature, research on a modified cyclodextrin, mono-[6-S-6-(2-methylfuran)]-β-cyclodextrin, demonstrates the molecule's capacity for aggregation. sioc-journal.cnresearchgate.net 1H NMR concentration-dependent studies showed that this complex molecule forms a dimer at concentrations greater than 10⁻⁴ mol·L⁻¹. sioc-journal.cnresearchgate.net The study calculated an effective binding constant (K) of 450 mol⁻¹·L and an aggregation number (n) of 1.9, confirming a strong tendency to form dimers in solution. sioc-journal.cn In this supramolecular structure, each molecule acts as both a host and a guest, with the furan group of one molecule inserting into the cavity of an adjacent molecule, stabilized by van der Waals forces and hydrogen bonds. researchgate.net

Table 2: Aggregation Properties of a 2-Furanmethanethiol-Modified Cyclodextrin sioc-journal.cn
ParameterValueMethodCondition
Aggregation Number (n)1.91H NMR SpectroscopyConcentration > 10⁻⁴ mol·L⁻¹
Effective Binding Constant (K)450 mol⁻¹·L1H NMR Spectroscopy-

Advanced Analytical and Spectroscopic Characterization of 2 Furanmethanethiol

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Furanmethanethiol from complex sample matrices prior to its detection and quantification. Both gas and liquid chromatography have been successfully applied, often in conjunction with mass spectrometry.

Gas Chromatography (GC) Methodologies

Gas chromatography stands as a primary technique for the analysis of volatile compounds like 2-Furanmethanethiol. Its high resolution and sensitivity make it ideal for separating FFT from other volatile constituents. Various GC-based methods have been developed, often involving a derivatization step to enhance the volatility and thermal stability of the thiol. scielo.org.zamdpi.com

One common approach involves the derivatization of thiols with reagents like ethyl propiolate or pentafluorobenzyl bromide (PFBBr). scielo.org.zamdpi.com The resulting derivatives are more amenable to GC analysis. For instance, the ethyl propiolate method has been adapted for GC-MS/MS, improving sensitivity and expanding the number of thiols that can be measured, including 2-Furanmethanethiol. scielo.org.zajournals.ac.za Similarly, PFBBr derivatization followed by GC analysis with chemical ionization (CI) and negative ion mass spectrometry has proven effective. mdpi.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique frequently coupled with GC for the analysis of volatile compounds in wine and other beverages. mdpi.comresearchgate.net Headspace SPME (HS-SPME) is particularly useful for extracting volatile analytes from the sample's headspace, minimizing matrix interference. mdpi.comresearchgate.net

Multidimensional gas chromatography (MDGC), especially heart-cutting MDGC, offers enhanced separation by transferring a specific portion (the "heart-cut") of the effluent from one GC column to a second column with a different stationary phase. This technique, often paired with mass spectrometry and olfactometry (GC-O/MS), provides both structural identification and sensory information. colab.ws

Table 1: Selected Gas Chromatography (GC) Methodologies for 2-Furanmethanethiol Analysis

Methodology Derivatization Reagent Key Features Reference
GC-MS/MSEthyl propiolateImproved sensitivity and expanded scope of measurable thiols. scielo.org.zajournals.ac.za
GC-CI-MS (Negative Ion Mode)Pentafluorobenzyl bromide (PFBBr)Effective for thiol analysis in wine. mdpi.com
Headspace Solid-Phase Microextraction (HS-SPME)-GCNone (direct analysis)Solvent-free, minimizes matrix effects. mdpi.comresearchgate.net
Heart-Cutting Multidimensional GC-MS/Olfactometry (H/C MDGC-MS/O)VariousEnhanced separation and provides sensory data. colab.ws

Liquid Chromatography (LC) Methodologies

While GC is prevalent for volatile analysis, liquid chromatography offers a viable alternative, particularly when derivatization renders the analyte less volatile and more suitable for LC separation. mdpi.com Reversed-phase liquid chromatography (RP-LC) is a common mode used for the separation of derivatized thiols. mdpi.com

Derivatization for LC analysis often aims to introduce a chromophore or a readily ionizable group to enhance detection by UV-Vis or mass spectrometry. mdpi.comresearchgate.net For instance, derivatization with monobromobimane (B13751) allows for the detection of volatile thiols like 2-Furanmethanethiol as nonvolatile derivatives using LC-ESI-MS. nih.gov Another approach involves derivatization with o-phthaldialdehyde for quantification by UPLC-MS/MS. researchgate.net

A high-performance liquid chromatography (HPLC) method using a C18 analytical column with a gradient elution has been developed for the determination of furan (B31954) derivatives. nih.gov For mass spectrometry compatible applications, the mobile phase can be adapted by replacing acids like phosphoric acid with formic acid. sielc.com

Table 2: Selected Liquid Chromatography (LC) Methodologies for 2-Furanmethanethiol Analysis

Methodology Derivatization Reagent Key Features Reference
LC-ESI-MSMonobromobimaneEnables detection of volatile thiols as nonvolatile derivatives. nih.gov
UPLC-MS/MSo-PhthaldialdehydeAllows for quantification following liquid-liquid extraction. researchgate.net
HPLC-DADNone (for related furan derivatives)Gradient elution on a C18 column. nih.gov

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of 2-Furanmethanethiol. It is almost always coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) and Variants (e.g., Negative Ion MS)

GC-MS is the most widely used technique for the analysis of 2-Furanmethanethiol. mdpi.commdpi.comresearchgate.netcolab.wsresearchgate.net In this method, the compounds eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. Electron ionization (EI) is a common ionization technique used in GC-MS. mdpi.com

For enhanced sensitivity, especially after derivatization with electrophilic reagents like pentafluorobenzyl bromide, chemical ionization (CI) in the negative ion mode (NCI-MS) is employed. mdpi.comnih.gov This technique is highly selective and can achieve very low detection limits, often in the nanogram per liter range. nih.gov

Tandem mass spectrometry (GC-MS/MS) further increases selectivity and sensitivity by performing two stages of mass analysis. This is particularly useful for complex matrices where co-eluting compounds can interfere with the analysis. scielo.org.zacolab.ws

Table 3: GC-MS Based Approaches for 2-Furanmethanethiol Analysis

Technique Ionization Mode Key Advantages Reference
GC-MSElectron Ionization (EI)Standard and widely available for volatile compound analysis. mdpi.commdpi.com
GC-NCI-MSNegative Chemical IonizationHigh sensitivity and selectivity for electrophilic derivatives. mdpi.comnih.gov
GC-MS/MSElectron Ionization (EI)Increased selectivity and sensitivity, reduces matrix interference. scielo.org.zacolab.ws

Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS)

Ultraperformance Convergence Chromatography (UPC²) is a modern separation technique that utilizes supercritical carbon dioxide as the primary mobile phase. mdpi.comlcms.cz This technique offers advantages in terms of speed and efficiency. mdpi.com When coupled with tandem mass spectrometry (UPC²-MS/MS), it provides a powerful platform for the analysis of derivatized thiols. mdpi.comresearchgate.net

For the analysis of 2-Furanmethanethiol, a method involving derivatization with 4,4'-dithiodipyridine (DTDP) followed by UPC²-MS/MS has been developed. mdpi.comsasev.org This method has demonstrated improved sensitivity and is suitable for analyzing thiols at ultratrace levels in complex matrices like red wine. researchgate.net The analysis is typically performed using an electrospray probe in the positive ionization mode (ESI+). mdpi.comresearchgate.net

Table 4: UPC²-MS/MS Method for 2-Furanmethanethiol Analysis

Parameter Condition Reference
Derivatization Reagent4,4'-dithiodipyridine (DTDP) mdpi.comsasev.org
ChromatographyWaters Acquity UPC² with a Viridis BEH 2EP Column mdpi.com
Mobile PhaseCO₂ and methanol (B129727) gradient mdpi.com
Ionization ModeElectrospray Ionization Positive (ESI+) mdpi.comresearchgate.net
DetectionMultiple Reaction Monitoring (MRM) mdpi.com

Electrospray Ionization–Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org While volatile thiols themselves are not ideal for ESI-MS due to their volatility, derivatization can overcome this limitation. nih.gov

A method has been developed for the quantitative analysis of 2-Furanmethanethiol in coffee beans by converting it into a nonvolatile S-bimanyl derivative using monobromobimane. This allows for subsequent analysis by LC-ESI-MS. nih.gov ESI-MS is also utilized in UPC²-MS/MS methods for the analysis of derivatized thiols, typically in the positive ionization mode. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-furanmethanethiol, specific signals correspond to the different protons within the molecule. For instance, a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument shows distinct peaks. nih.gov The chemical shifts, reported in parts per million (ppm), reveal the electronic environment of each proton. nih.gov For example, the protons on the furan ring and the methylene (B1212753) and thiol groups exhibit characteristic chemical shifts. nih.govclockss.org

A study utilizing a 400 MHz NMR spectrometer provided detailed data on the chemical shifts and coupling constants for 2-furanmethanethiol. researchgate.net In acetone-d6, the furan ring protons appear as a multiplet between 6.70 and 6.67 ppm. researchgate.net The proton on the carbon adjacent to the sulfur and oxygen (H5) appears as a doublet at 5.36 ppm, while the methylene protons and the thiol proton show distinct signals as well. researchgate.net Low-temperature ¹H NMR studies have also been employed to investigate reaction dynamics, such as the Diels-Alder reaction between 2-furanmethanethiol and maleic anhydride (B1165640), allowing for the differentiation of reaction isomers. clockss.orgresearchgate.net

Table 1: ¹H NMR Data for 2-Furanmethanethiol

SolventFrequency (MHz)Chemical Shift (ppm)MultiplicityAssignmentReference
CDCl₃901.89singletThiol (SH) nih.gov
CDCl₃903.69doubletMethylene (CH₂) nih.gov
CDCl₃906.17-6.32multipletFuran ring protons (H3, H4) nih.gov
CDCl₃907.32-7.35multipletFuran ring proton (H5) nih.gov
Acetone-d64002.22doublet of doubletsThiol (SH) researchgate.net
Acetone-d64003.16, 3.53, 3.62ABX pattern, doublet, doubletMethylene (CH₂) researchgate.net
Acetone-d64005.36doubletFuran ring proton (H5) researchgate.net
Acetone-d64006.67-6.70multipletFuran ring protons (H3, H4) researchgate.net

Application of Tetramethylsilane (TMS) as an Internal Standard in NMR Spectroscopy of 2-Furanmethanethiol

Tetramethylsilane (TMS), with the chemical formula Si(CH₃)₄, is the universally accepted internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy for organic solvents. wikipedia.orgacs.org Its utility stems from several key properties. All twelve of its protons are chemically equivalent, resulting in a single, strong signal in the ¹H NMR spectrum. wikipedia.org This signal is defined as 0 ppm, and all other chemical shifts are referenced against it. wikipedia.orgacs.org

The protons in TMS are highly shielded, causing its signal to appear upfield from the signals of most organic compounds, thus minimizing interference. acs.org Furthermore, TMS is chemically inert, soluble in most organic solvents, and highly volatile, which facilitates the recovery of the sample after analysis. wikipedia.orgstackexchange.com For these reasons, TMS is the standard internal reference used in acquiring NMR spectra of 2-furanmethanethiol in organic solvents like deuterated chloroform. rsc.org The International Union of Pure and Applied Chemistry (IUPAC) has recommended TMS as a universal reference for all nuclides. sigmaaldrich.com

Calorimetric Methods for Thermochemical Characterization

Calorimetry is a vital experimental technique for determining the energy changes that occur during chemical reactions or physical changes.

Combustion Calorimetry for Enthalpy of Combustion Determination

Combustion calorimetry is a technique used to determine the standard molar enthalpy of combustion of a substance. mdpi.comresearchgate.net In this method, a known mass of the compound is burned in an excess of oxygen within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured to calculate the enthalpy of combustion. For 2-furanmethanethiol, the standard molar enthalpy of combustion in the liquid phase at 298.15 K has been determined through combustion calorimetry. mdpi.comresearchgate.net This experimental data is crucial for calculating other thermochemical properties, such as the standard molar enthalpy of formation. mdpi.com

Calvet Microcalorimetry for Enthalpy of Vaporization Determination

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it suitable for determining the enthalpy of vaporization of liquids. mdpi.comresearchgate.netul.pt The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a specific pressure. For 2-furanmethanethiol, its enthalpy of vaporization was determined using Calvet microcalorimetry. mdpi.comresearchgate.net This experimental value, in conjunction with the enthalpy of formation in the liquid phase, allows for the calculation of the gas-phase enthalpy of formation. mdpi.comdntb.gov.ua

Table 2: Thermochemical Data for 2-Furanmethanethiol at 298.15 K

PropertyValue (kJ·mol⁻¹)MethodReference
Standard molar enthalpy of combustion (liquid)-3341.3 ± 1.3Combustion Calorimetry mdpi.com
Standard molar enthalpy of vaporization51.1 ± 0.5Calvet Microcalorimetry mdpi.com
Standard molar enthalpy of formation (liquid)-88.9 ± 1.5Calculated from Combustion Data mdpi.com
Standard molar enthalpy of formation (gas)-37.8 ± 1.6Calculated from Vaporization and Liquid Formation Data mdpi.com

Rotational Spectroscopy for Structural Elucidation of Molecular Aggregates

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. unibo.it By analyzing the frequencies of absorbed microwave radiation, precise information about the molecule's moments of inertia and, consequently, its three-dimensional structure can be obtained. unibo.it

This technique is particularly powerful for studying the formation of weakly bound molecular aggregates, such as dimers and microsolvated clusters, held together by non-covalent interactions. uva.es In the context of 2-furanmethanethiol, rotational spectroscopy can be used to investigate its conformational landscape and the structure of its aggregates, for example, with water or other molecules. uva.es The study of such aggregates provides insight into intermolecular forces, including hydrogen bonding involving the thiol group and the furan ring's oxygen atom. uva.es

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis in Applications

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.org The technique involves irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. rsc.org This surface sensitivity makes XPS an ideal tool for studying thin films and self-assembled monolayers (SAMs), where the chemical interactions at the surface dictate the material's properties.

In the context of 2-Furanmethanethiol (FMT), XPS is instrumental in verifying its presence and chemical state when adsorbed onto a surface. A notable application is in the study of corrosion inhibition, where FMT can form a protective layer on a metal surface. Research on the inhibition of mild steel corrosion in an acidic medium demonstrated the adsorption of FMT on the steel surface. researchgate.net The analysis of the XPS spectrum revealed the presence of a peak corresponding to the S 2p orbital, confirming the presence of the thiol group from FMT on the surface. researchgate.net

Another significant application of XPS is in the characterization of functionalized nanoparticles. In a study involving mercury telluride (HgTe) quantum dots, 2-Furanmethanethiol was used as a capping ligand. cityu.edu.hk XPS analysis was crucial in determining the actual cation-anion ratios in the functionalized quantum dots. cityu.edu.hk The high-resolution XPS spectra of the S 2p region, along with those of Hg 4f and Te 3d, provided a detailed understanding of the surface chemistry of the nanoparticles. cityu.edu.hk

The binding energy values obtained from XPS analysis are critical for identifying the chemical states of the elements. For instance, the S 2p peak can distinguish between a thiol (-SH) and a thiolate (S-metal bond), providing direct evidence of the bonding mechanism of 2-Furanmethanethiol to a substrate.

ElementOrbitalApplicationKey FindingsReference
SulfurS 2pCorrosion inhibition on mild steelDetection of S 2p peak confirms the adsorption of 2-Furanmethanethiol. researchgate.net
SulfurS 2pCapping ligand for HgTe quantum dotsProvides information on the surface chemistry and bonding of the ligand. cityu.edu.hk
MercuryHg 4fCharacterization of HgTe quantum dotsUsed to determine the cation-anion ratio in the nanoparticles. cityu.edu.hk
TelluriumTe 3dCharacterization of HgTe quantum dotsComplements the analysis of the stoichiometry of the quantum dots. cityu.edu.hk

Transmission Electron Microscopy (TEM) for Morphological and Size Distribution Analysis in Material Systems

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, two-dimensional images of a sample. diva-portal.org It works by transmitting a beam of electrons through an ultrathin specimen, and the interaction of the electrons with the sample forms an image. diva-portal.org TEM is an essential tool for characterizing the size, shape, and distribution of nanoparticles and for visualizing the morphology of material systems at the nanoscale.

In research involving 2-Furanmethanethiol-functionalized nanoparticles, TEM is indispensable for morphological and size distribution analysis. For instance, in the study of HgTe quantum dots capped with 2-Furanmethanethiol, TEM was used to estimate the size distribution of the nanoparticles. cityu.edu.hk The analysis of TEM images revealed that the quantum dots had a log-normal size distribution with a mean size of 3.3 ± 0.2 nm for cation-rich HgTe. cityu.edu.hk This level of detail is crucial for understanding the physical properties of the nanomaterial, as these are often size-dependent.

The preparation of samples for TEM is a critical step, especially for soft matter and functionalized nanoparticles, to avoid artifacts and ensure that the observed morphology is representative of the material in its native state. researchgate.net The images obtained from TEM can reveal how the functionalization with 2-Furanmethanethiol affects the aggregation state and dispersion of nanoparticles in a given medium.

Material SystemAnalytical FocusKey FindingsReference
2-Furanmethanethiol-capped HgTe Quantum DotsSize distributionLog-normal distribution with a mean size of 3.3 ± 0.2 nm. cityu.edu.hk
Nanoparticle-containing nanofluidsMorphology before and after functionalizationVisualization of changes in nanoparticle dispersion and aggregation state. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Furanmethanethiol

Quantum Chemical Calculations for Energetic and Structural Properties

Quantum chemical calculations have proven to be invaluable in elucidating the fundamental energetic and structural characteristics of 2-furanmethanethiol. These computational methods provide insights that complement and, in some cases, surpass the capabilities of experimental techniques.

High-level quantum chemical methods, specifically the G3 theory, have been employed to accurately determine the standard molar enthalpies of formation for 2-furanmethanethiol. mdpi.comresearchgate.net These calculations are crucial for understanding the thermodynamic stability of the molecule.

A study investigating the thermochemical properties of sulfur-containing furan (B31954) derivatives utilized G3 methods to calculate the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) at 298.15 K. The results demonstrated excellent agreement with experimental values, with a discrepancy of less than 2 kJ·mol−1. mdpi.com This validation of the computational approach provides confidence in the theoretical data. mdpi.comresearchgate.net

The G3 method involves a series of ab initio molecular orbital calculations to approximate the energy of a molecule with high accuracy. researchgate.netulisboa.pt The calculated absolute enthalpy at T = 298.15 K for 2-furanmethanethiol, along with auxiliary molecules, is used in conjunction with experimental data to derive the enthalpy of formation. mdpi.com

Table 1: Comparison of Experimental and G3 Calculated Standard Molar Enthalpies of Formation (ΔfH°m(g)) at T = 298.15 K for 2-Furanmethanethiol

MethodΔfH°m(g) (kJ·mol−1)Reference
Experimental-45.7 ± 1.8 mdpi.com
G3 Calculation-43.8 mdpi.com

This table showcases the close agreement between experimental and G3 theoretical values for the standard molar enthalpy of formation of 2-furanmethanethiol in the gaseous phase.

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and vibrational properties of 2-furanmethanethiol. oatext.comopenaccesspub.orgresearchgate.net DFT calculations, particularly using the B3LYP functional with various basis sets, provide detailed information about bond lengths, bond angles, and the frequencies of vibrational modes. researchgate.netmdpi.com

The vibrational spectra, including infrared (IR) and Raman spectra, can be simulated using DFT. oatext.com These theoretical spectra are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions. openaccesspub.org For instance, the characteristic stretching vibrations of the furan ring, the C-S bond, and the S-H bond can be identified and analyzed. researchgate.net The accuracy of these predictions is often enhanced by scaling the calculated frequencies to better match experimental data. mdpi.com

DFT calculations also provide insights into the electronic structure of the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. mdpi.com

G3 Methods for Standard Molar Enthalpies of Formation

Molecular Simulation and Thermodynamics of 2-Furanmethanethiol Systems

Molecular simulations are a vital tool for studying the thermodynamic behavior of systems containing 2-furanmethanethiol. mdpi.comms-2.de These simulations, which can include techniques like Molecular Dynamics (MD) and Monte Carlo (MC), allow for the investigation of properties such as vapor-liquid equilibria and the behavior of the molecule in different environments. ms-2.decompchem.nl

By combining quantum chemical calculations with molecular simulations, a comprehensive understanding of the macroscopic thermodynamic properties can be achieved, starting from the molecular level. mdpi.com For instance, the standard molar enthalpies of combustion and vaporization, determined experimentally, can be used to derive the standard molar enthalpy of formation in the gas phase, which is then corroborated by high-level theoretical calculations like the G3 method. mdpi.comresearchgate.net This integrated approach enhances the reliability of the thermochemical data for 2-furanmethanethiol and related compounds. mdpi.com

Conformational Analysis and Rotational Barriers

The flexibility of 2-furanmethanethiol arises from the internal rotation around the C-C and C-S single bonds, leading to different spatial arrangements or conformations. scribd.comnih.gov Conformational analysis, aided by computational methods, is essential to identify the most stable conformers and to determine the energy barriers for rotation between them. nih.govfrontiersin.org

Microwave spectroscopy, in conjunction with quantum chemical calculations, has been used to study the conformational preferences of related furan derivatives. acs.org For 2-furanmethanethiol, theoretical calculations can map the potential energy surface (PES) as a function of the dihedral angles defining the orientation of the methanethiol (B179389) group relative to the furan ring. nih.gov These studies reveal the relative energies of different conformers and the transition states that separate them, providing insight into the molecule's structural dynamics. frontiersin.orgcdnsciencepub.com

Topological Analysis of Electron Density in Intermolecular Interactions

The nature of intermolecular interactions involving 2-furanmethanethiol can be elucidated through the topological analysis of the electron density, often within the framework of the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.netgla.ac.uk This approach allows for the characterization of weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the structure and properties of molecular aggregates. uva.esmdpi.com

By analyzing the critical points of the electron density, one can identify and quantify the strength and nature of intermolecular bonds. researchgate.net For 2-furanmethanethiol, this analysis can reveal details about interactions like S-H···O or C-H···S hydrogen bonds in dimers or larger clusters. uva.es The Laplacian of the electron density at the bond critical points provides further information, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. gla.ac.ukmdpi.com

Predictive Modeling of Reactivity and Transformation Pathways

Predictive modeling based on computational chemistry can be used to explore the reactivity of 2-furanmethanethiol and its potential transformation pathways. nih.govucp.pt For example, understanding the reaction mechanisms that lead to the formation of this compound, such as during the thermal processing of food, is an active area of research. nih.govresearchgate.net

Computational studies can model hypothetical reaction pathways, such as the formation of 2-furanmethanethiol from precursors like 2-furaldehyde and hydrogen sulfide (B99878). researchgate.netscispace.com These models can provide insights into the reaction energetics and transition states, helping to explain the conditions under which these transformations occur. researchgate.net Furthermore, predictive models can be used to understand its role in complex chemical environments, such as its contribution to the aroma of coffee and wine. nih.govresearchgate.netwikipedia.org

Derivatives and Analogues of 2 Furanmethanethiol in Academic Research

Synthesis and Chemical Characterization of Sulfur-Containing Furan (B31954) Derivatives

The synthesis and characterization of various sulfur-containing furan derivatives, which are structurally related to 2-furanmethanethiol, are of significant interest in flavor chemistry and other fields of research. These studies provide insights into their formation, stability, and sensory properties.

Bis(2-furylmethyl) Disulfide and Related Analogues

Bis(2-furylmethyl) disulfide is a prominent analogue of 2-furanmethanethiol and is often formed through the oxidation of its thiol precursor. Research into its synthesis and the synthesis of similar disulfides is ongoing. For instance, the oxidation of thiols to disulfides can be achieved using various methods, including photocatalysis with a samarium-oxo/hydroxy cluster, which offers a green and chemoselective approach. organic-chemistry.org Another method involves the use of a riboflavin-derived organocatalyst with molecular iodine under mild, metal-free conditions. organic-chemistry.org

The reaction of 2-methyl-3-furanthiol (B142662) with hydrogen peroxide readily produces bis(2-methyl-3-furyl) disulfide. ebi.ac.uk This particular disulfide is recognized as a flavoring agent found in meat and is a metabolite produced by Saccharomyces cerevisiae. nih.gov The formation of bis(2-methyl-3-furyl) disulfide has been studied in model systems, where it was found that the degradation of thiamine (B1217682) is an effective pathway for the production of its precursor, 2-methyl-3-furanthiol. ebi.ac.uk

Compound NameCAS NumberMolecular FormulaMolecular Weight
Bis(2-furylmethyl) disulfide4437-20-1C10H10O2S2226.315 g/mol
Bis(2-methyl-3-furyl) disulfide28588-75-2C10H10O2S2226.32 g/mol

Furfuryl Methyl Sulfide (B99878) and Related Thioethers

Furfuryl methyl sulfide and other related thioethers are another class of derivatives that have been synthesized and studied. A general method for the synthesis of alkylthio-furans involves the reaction of a furan derivative with butyl-lithium, followed by sulfur, and then reacting the resulting thiol with an alkyl halide without prior isolation. google.com This method was used to prepare furfuryl 5-methylfurfuryl sulfide. google.com

Research has also focused on the synthesis of a variety of 2-methyl-3-furyl sulfide derivatives through reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides. nih.govresearchgate.net These synthetic derivatives exhibit unique aroma characteristics, often described as onion, garlic, nut, mushroom, radish, or roasted meat, and possess low aroma thresholds. nih.gov

Compound NameCommon Synthesis Precursor
Furfuryl methyl sulfide2-Furanmethanethiol
Furfuryl 5-methylfurfuryl sulfide2-Methylfuran

Methyl 2-methyl-3-furyl Disulfide

This disulfide is also a subject of sensomics research, which aims to elucidate the mechanisms by which aroma-active compounds can influence sensory perception, such as reducing the perceived saltiness in food.

PropertyValue
FEMA Number 3573
Organoleptic Profile Meaty, vegetable, sulfurous
Boiling Point 210 °C
Density (at 25 °C) 1.163 g/mL
Refractive Index (n20/D) 1.5600

Formation of Specific Derivatives for Analytical Enhancement

The analysis of volatile thiols like 2-furanmethanethiol is often challenging due to their low concentrations in complex matrices and their susceptibility to oxidation. nih.gov To overcome these difficulties, derivatization techniques are employed to create more stable and readily detectable compounds. nih.gov

Pentafluorobenzyl Derivatives

The use of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) as a derivatizing agent for thiols is a well-established method for enhancing their analysis by gas chromatography (GC). nih.govnih.gov The bromine atom in PFBBr is susceptible to nucleophilic substitution by thiols in the presence of a base, forming stable pentafluorobenzyl derivatives. nih.govresearchgate.net This derivatization not only stabilizes the thiol but also improves its detection by mass spectrometry (MS), particularly with negative ion mass spectrometry. researchgate.netcolab.ws

This method has been successfully applied to the determination of polyfunctional thiols, including 2-furanmethanethiol, in wine at nanogram-per-liter levels. researchgate.netcolab.ws The procedure typically involves the extraction of the wine sample, followed by derivatization with PFBBr and a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netcolab.ws The resulting derivatives are then analyzed by GC-MS. researchgate.netcolab.ws

4,4-Dithiodipyridine (DTDP) Derivatives

Another effective derivatizing agent for thiols is 4,4'-dithiodipyridine (DTDP). nih.gov This reagent reacts specifically and rapidly with sulfhydryl groups at the natural pH of matrices like wine, which simplifies the analytical procedure by avoiding pH adjustments. nih.govresearchgate.net The resulting thiol-DTDP derivatives are more hydrophobic and less volatile, leading to enhanced separation in liquid chromatography (LC) and improved signal intensity in positive-mode electrospray ionization mass spectrometry (ESI-MS). researchgate.net

This derivatization strategy, coupled with techniques like solid-phase extraction (SPE) and ultra-performance convergence chromatography-tandem mass spectrometry (UPC²-MS/MS), has been used for the quantitative analysis of varietal thiols, including 2-furanmethanethiol, in both white and red wines. researchgate.netmdpi.comresearchgate.net The method has proven to be sensitive and suitable for measuring these compounds at ultratrace levels. mdpi.com

Advanced Applications of 2 Furanmethanethiol in Synthetic and Materials Chemistry

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures from simpler molecular components. nih.gov 2-Furanmethanethiol serves as a valuable ligand and structural component in the self-assembly of complex supramolecular systems.

The directional-bonding approach is a primary strategy for constructing discrete, self-assembled metallamacrocycles and metallacages. nih.gov This method utilizes metal centers with specific coordination geometries ("acceptors") and organic ligands with defined bite angles ("donors") to form predictable, closed structures. nih.gov 2-Furanmethanethiol and its derivatives have been employed in the synthesis of such assemblies.

One key strategy involves using anionic bridging ligands to create neutral assemblies, which possess cavities free from counterions that could otherwise block them. nih.gov This allows for the encapsulation of neutral guest molecules. Researchers have successfully synthesized a series of neutral luminescent molecular rectangles using this principle, incorporating ligands derived from 2-furanmethanethiol in a one-pot synthesis. nih.govcore.ac.uk These structures are typically formed through the reaction of metal precursors, like Rhenium carbonyls (Re₂(CO)₁₀), with appropriate bridging ligands in a solvothermal process. acs.org The rigidity and defined angles of the precursor units are crucial for the successful assembly of these architectures. nih.gov

For example, the self-assembly of a furan-rich, neutral 2D rectangle and a 3D trigonal prism has been achieved using 2-furanmethanethiol in a one-step process. core.ac.uk The design principles allow for a combinatorial approach, enabling the retrosynthetic planning of specific geometric assemblies like triangles, squares, or more complex polyhedra. nih.gov

Table 1: Examples of Metallamacrocycles Synthesized Using 2-Furanmethanethiol Derivatives

Metallamacrocycle TypeMetal CenterKey Ligand ComponentSynthetic StrategyReference
Molecular RectangleRhenium (Re)Thiolate-bridged ligandsOne-pot self-assembly nih.gov
2D RectangleRhenium (I)2-FuranmethanethiolOne-step self-assembly core.ac.uk
3D Trigonal PrismRhenium (I)2-FuranmethanethiolOne-step self-assembly core.ac.uk

The cavities within metallacages can act as "molecular flasks," creating unique microenvironments that are isolated from the bulk solution. nih.gov This encapsulation allows for the study of unusual chemical phenomena and reactions that are not achievable in conventional gas, liquid, or solid phases. nih.gov

The neutral metallamacrocycles synthesized using 2-furanmethanethiol derivatives are particularly suited for this purpose, as their uncharged cavities can host neutral organic guests. nih.gov The confinement of guest molecules within these molecular flasks can lead to:

Stabilization of Reactive Species: The isolated environment can protect highly reactive molecules from decomposition. nih.gov

Enhanced Reactivity and Selectivity: By pre-organizing reactants into specific conformations, the activation energy of a reaction can be lowered, leading to rate acceleration and improved selectivity. nih.govwikipedia.org

Observation of Unique Reactions: Chemical transformations that are unfavorable in bulk media can be promoted within the confined space of the cage. nih.gov

Research in this area builds upon the foundational work of scientists like Fujita, Raymond, and Bergman, who first demonstrated the potential of these self-assembled cages as reaction vessels. nih.gov

Supramolecular catalysis utilizes the principles of molecular recognition and guest binding to accelerate chemical reactions, inspired by the high efficiency and selectivity of natural enzymes. nih.govwikipedia.org The well-defined cavities of metallacages, including those constructed with 2-furanmethanethiol-derived ligands, provide an ideal platform for developing novel catalysts. nih.gov

The catalytic mechanism in these systems often involves:

Guest Binding: The catalyst recognizes and binds the substrate(s) within its cavity through non-covalent interactions. wikipedia.org

Transition State Stabilization: The host molecule's structure stabilizes the transition state of the reaction, lowering the activation energy. nih.govwikipedia.org

Product Release: After the reaction, the product is released, and the catalyst is regenerated for the next cycle.

The ability of these assemblies to discriminate between potential guests can lead to high reaction selectivity. nih.gov Furthermore, modifying the structure of the ligands, such as those derived from 2-furanmethanethiol, allows for the fine-tuning of the catalyst's properties, including the size and chemical nature of the binding pocket. nih.gov This field aims to create artificial enzymes that can catalyze a wide range of chemical transformations with high efficiency. wikipedia.org

Encapsulation Phenomena and Unique Chemical Reactions within Molecular Flasks

Chemical Engineering and Process Intensification

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, safer, more energy-efficient, and environmentally friendly chemical processes. researchgate.netaiche.org This often involves integrating multiple operations into a single unit or using alternative energy sources. aiche.org

Visible-light photoredox catalysis has emerged as a powerful tool for small molecule activation under mild conditions. ugent.be However, scaling these reactions can be challenging. Continuous-flow microreactors offer a solution by providing superior irradiation efficiency and enhanced mass transfer, dramatically reducing reaction times from hours in batch processes to minutes in flow. ugent.beresearchgate.netnih.gov

2-Furanmethanethiol is a reagent used in photoredox-catalyzed reactions conducted in these advanced microreactor setups. researchgate.net A typical setup for gas-liquid photocatalytic transformations includes a gas supply, a mass flow controller, a micromixer, the photomicroreactor (often a coiled capillary tube surrounded by LEDs), and a quenching zone. ugent.be This technology allows for the continuous preparation of compounds like disulfides or trifluoromethylated heterocyles. researchgate.netnih.gov The use of microreactors represents a key aspect of process intensification, enabling higher yields, better selectivity, and safer operation for photochemical reactions. ugent.betue.nl

Table 2: Comparison of Batch vs. Continuous-Flow Photoredox Catalysis

ParameterBatch ProcessContinuous-Flow MicroreactorAdvantage of FlowReference
Reaction Time HoursMinutesSignificant acceleration ugent.be, nih.gov
Irradiation Efficiency InhomogeneousHomogeneousImproved reaction selectivity, lower catalyst loading ugent.be
Gas-Liquid Mass Transfer LimitedEnhancedImproved reaction rates researchgate.net, nih.gov
Scalability DifficultStraightforwardEasier industrial implementation ugent.be
Safety Higher risk with energetic intermediatesInherently safer due to small volumesReduced risk of thermal runaway researchgate.net

Polymer Science and Material Modification

The reactive thiol and furan (B31954) moieties of 2-furanmethanethiol make it a useful molecule for polymer synthesis and the surface modification of materials.

The thiol group is known to participate in polymerization reactions. smolecule.com For instance, 2-furanmethanethiol can polymerize when heated in the presence of mineral acids. smolecule.com More controlled modifications are possible through reactions like the Diels-Alder cycloaddition. The furan ring of 2-furanmethanethiol can react with dienophiles such as maleic anhydride (B1165640) and N-phenylmaleimide, demonstrating a preference for cycloaddition over other potential reactions. researchgate.net This reactivity can be harnessed to create or crosslink polymers.

In the realm of material modification, 2-furanmethanethiol has been used to functionalize the surface of nanoparticles. In one study, it was reacted with 6-maleimidohexanoic acid to form a thiol-terminated Diels-Alder cycloadduct. nih.gov This adduct was then used to conjugate the surfaces of gold and silver nanoparticles, preparing them for the subsequent attachment of miRNA mimics for biomedical applications. nih.gov This surface modification is crucial for enhancing the stability of the therapeutic RNA against degradation. nih.gov

Furthermore, 2-furanmethanethiol can be used to modify biological materials. The "FuTine" reaction enables the chemoselective modification of lysine (B10760008) residues on proteins, which is a valuable tool for protein engineering and creating labeled proteins for various bioanalytical applications.

Compatibilizing Agent in Crosslinking Reactions for Polymeric Matrices (e.g., EPDM with Tung Oil)

The integration of bio-based oils into synthetic polymer matrices presents a promising avenue for developing sustainable materials. However, a significant technical hurdle is the inherent immiscibility between non-polar polymers, such as Ethylene Propylene Diene Monomer (EPDM), and more polar vegetable oils, like tung oil. This incompatibility can lead to poor mechanical properties and phase separation. The use of a compatibilizing agent that can form stable links between these two phases is crucial. 2-Furanmethanethiol, also known as furfuryl mercaptan, is a compound with the chemical potential to serve this role effectively.

The efficacy of 2-Furanmethanethiol as a compatibilizer stems from its dual chemical functionality. The molecule possesses both a reactive thiol (-SH) group and a furan ring. This structure allows it to act as a molecular bridge between the EPDM and tung oil phases through a process known as reactive compatibilization.

Proposed Mechanism of Action:

The primary mechanism for this compatibilization is the thiol-ene "click" reaction. This is a highly efficient and often radical-initiated reaction where a thiol group adds across a carbon-carbon double bond. rug.nlbeilstein-journals.org

Reaction with EPDM: EPDM rubber, specifically grades containing a diene monomer like 5-ethylidene-2-norbornene (ENB), features pendant carbon-carbon double bonds that are accessible for chemical modification. rug.nl The thiol group of 2-Furanmethanethiol can react with these double bonds, grafting the furan-containing molecule onto the EPDM backbone.

Reaction with Tung Oil: Tung oil is rich in α-eleostearic acid, a fatty acid characterized by a system of three conjugated double bonds. These double bonds are also susceptible to addition reactions. acs.org The thiol group of another 2-Furanmethanethiol molecule can react with one of the double bonds in the tung oil triglycerides.

By covalently bonding to both the polymer and the oil, 2-Furanmethanethiol forms a bridge at the interface of the two immiscible phases. This covalent linkage improves interfacial adhesion, leading to a more stable and homogeneous blend with enhanced material properties. The process effectively crosslinks the EPDM and tung oil together, with 2-Furanmethanethiol acting as the coupling agent.

While direct, extensive research on the specific EPDM/Tung Oil/2-Furanmethanethiol system is limited, the principles are well-established in polymer science. Thiol-ene reactions are widely used for modifying polymers and creating novel biomaterials from vegetable oils. core.ac.ukdiva-portal.org The furan group, once incorporated, could also offer a secondary pathway for further modification or crosslinking via Diels-Alder reactions, a common strategy for creating thermo-reversible elastomers. acs.org

Expected Impact on Material Properties:

The successful compatibilization of an EPDM and tung oil blend using 2-Furanmethanethiol as a crosslinking compatibilizer would be expected to produce significant improvements in the final material's performance characteristics compared to a simple, uncompatibilized blend.

Table 1: Predicted Effects of 2-Furanmethanethiol Compatibilization on EPDM/Tung Oil Blends

PropertyUncompatibilized BlendCompatibilized Blend with 2-FuranmethanethiolRationale
Tensile Strength LowIncreasedImproved stress transfer across the polymer-oil interface due to covalent bonding. lohtragon.com
Elongation at Break High (potential for slippage)Moderate to HighEnhanced network formation prevents chain slippage, but the plasticizing effect of the oil is maintained.
Phase Morphology Macroscopic phase separationMicro-dispersed, stable morphologyCovalent linkages prevent the coalescence of oil droplets, leading to a finer, more uniform dispersion.
Thermal Stability ModerateIncreasedThe formation of a crosslinked network restricts polymer chain mobility at higher temperatures. lohtragon.com
Chemical/Solvent Resistance PoorImprovedA crosslinked 3D network is less susceptible to swelling and dissolution by solvents. lohtragon.com
Hardness (Shore A) LowIncreasedThe crosslinking density of the material is increased, leading to a stiffer matrix.

This table is based on established principles of polymer chemistry and reactive compatibilization. lohtragon.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Furanmethanthiol, TMS, and how can reaction efficiency be maximized?

  • Methodological Answer : The TMS derivative of 2-Furanmethanthiol is typically synthesized via silylation of the thiol group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). Critical parameters include:

  • Moisture control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the silylating agent.
  • Molar ratios : A 1:1.2 molar ratio of 2-Furanmethanthiol to TMSCl ensures complete derivatization.
  • Reaction time : 2–4 hours at 25°C under nitrogen atmosphere .
    • Validation : Confirm completion via thin-layer chromatography (TLC) or GC-MS monitoring of the disappearance of the free thiol peak.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • GC-MS : Look for a molecular ion peak at m/z 184 (C₈H₁₂O₃Si) and fragment ions at m/z 73 (TMS⁺) and 114 (furanmethanthiol backbone) .
  • ¹H NMR : Key signals include:
  • δ 0.2–0.3 ppm (singlet, 9H, TMS-CH₃).
  • δ 2.5–2.7 ppm (triplet, 2H, SCH₂).
  • δ 6.2–7.4 ppm (multiplet, 3H, furan ring protons) .

Advanced Research Questions

Q. How can inter-laboratory variability in GC-MS quantification of this compound be statistically assessed and minimized?

  • Methodological Answer :

  • Statistical Metrics : Calculate intraclass correlation coefficients (ICC) and coefficients of variation (CV) to quantify variability. For example, ICC < 0.5 indicates low reproducibility, necessitating protocol adjustments .
  • Mitigation Strategies :
  • Standardize derivatization protocols (e.g., reaction time, temperature).
  • Use internal standards (e.g., deuterated analogs) to correct for instrument drift .

Q. What experimental controls are critical when studying the thermal stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Controls :
  • Blank runs : Assess background interference in analytical systems.
  • Spiked recovery samples : Validate extraction efficiency in complex matrices.
  • Condition Optimization :
  • Avoid prolonged exposure to acidic conditions (pH < 5), which hydrolyze the TMS group.
  • Store derivatives at –20°C in inert atmospheres to prevent degradation .

Q. How should researchers resolve contradictions in reported retention indices (RI) for this compound across different chromatographic systems?

  • Methodological Answer :

  • Column Calibration : Use a homologous series of n-alkanes to normalize RI values.
  • Cross-Validation : Compare data across polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns to identify system-specific biases .
  • Reference Libraries : Cross-check against authenticated databases (e.g., NIST Chemistry WebBook) .

Data Contradiction Analysis

Q. What methodological approaches are recommended to address discrepancies in NMR spectral data for this compound?

  • Methodological Answer :

  • Source Identification :
  • Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts).
  • Confirm purity via HPLC-UV (λ = 254 nm) to rule out impurity contributions.
  • Collaborative Studies : Replicate analyses across labs using identical parameters (e.g., 400 MHz instruments, 25°C) .

Q. How can batch-to-batch variability in synthetic yields of this compound be systematically analyzed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., base concentration, stirring rate).
  • Statistical Modeling : Apply mixed-effects regression to quantify variance contributions from parameters like reaction temperature and reagent purity .

Methodological Recommendations Table

Challenge Recommended Approach Key References
Derivatization efficiencyOptimize TMSCl:thiol ratio (1:1.2) under N₂ atmosphere
Spectral variabilityCross-validate with NIST reference spectra
GC-MS reproducibilityUse deuterated internal standards
Thermal stabilityStore at –20°C in amber vials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.